molecular formula C22H46BrNO2 B14486204 N-(3-Carboxypropyl)-N,N-dimethylhexadecan-1-aminium bromide CAS No. 64252-74-0

N-(3-Carboxypropyl)-N,N-dimethylhexadecan-1-aminium bromide

Cat. No.: B14486204
CAS No.: 64252-74-0
M. Wt: 436.5 g/mol
InChI Key: KAHVMSFNGXCCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Carboxypropyl)-N,N-dimethylhexadecan-1-aminium bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various scientific and industrial applications. The compound’s structure includes a long hydrophobic tail and a hydrophilic head, making it effective in reducing surface tension in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Carboxypropyl)-N,N-dimethylhexadecan-1-aminium bromide typically involves the quaternization of N,N-dimethylhexadecan-1-amine with 3-bromopropionic acid. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is purified using industrial-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-Carboxypropyl)-N,N-dimethylhexadecan-1-aminium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiocyanate can replace the bromide ion.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-Carboxypropyl)-N,N-dimethylhexadecan-1-aminium bromide has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of cleaning agents, personal care products, and industrial detergents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with water, reducing surface tension and allowing for the formation of micelles. This property is crucial in applications such as drug delivery, where the compound can encapsulate hydrophobic drugs and enhance their solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.

  • **Dodecyl

Properties

CAS No.

64252-74-0

Molecular Formula

C22H46BrNO2

Molecular Weight

436.5 g/mol

IUPAC Name

3-carboxypropyl-hexadecyl-dimethylazanium;bromide

InChI

InChI=1S/C22H45NO2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23(2,3)21-18-19-22(24)25;/h4-21H2,1-3H3;1H

InChI Key

KAHVMSFNGXCCDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCC(=O)O.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.